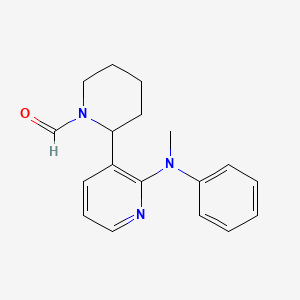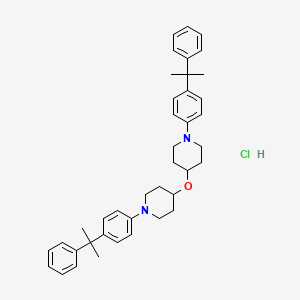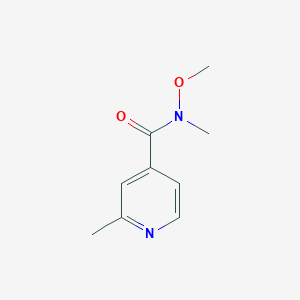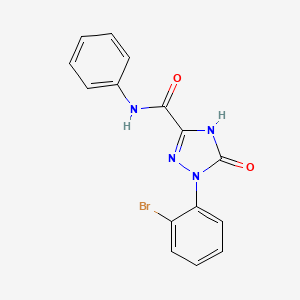
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a base to facilitate the reaction between the two components, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents due to its potential biological activities.
Chemical Biology: It serves as a building block for the synthesis of heterocyclic compounds with potential biological activities.
Pharmaceutical Research: It is investigated for its potential use in developing drugs with anti-inflammatory, antimicrobial, and antifibrotic properties.
作用機序
The mechanism of action of 1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
1-(2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone: This compound features an aminophenoxy group instead of the methoxy group.
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine: This compound has a more complex structure with additional functional groups.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
1-[2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-9-11(6-7-13(14-9)17-3)12-5-4-8-15(12)10(2)16/h6-7,12H,4-5,8H2,1-3H3 |
InChIキー |
XKVKQDYQQFUSLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)


![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)


![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)

